(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a combination of furan, piperazine, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The furan-2-carbonyl chloride can then react with piperazine to form the intermediate (4-(furan-2-carbonyl)piperazin-1-yl) compound.
Formation of the triazole ring: This can be accomplished via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Final coupling reaction: The intermediate (4-(furan-2-carbonyl)piperazin-1-yl) compound can be coupled with the triazole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous flow chemistry: To enhance reaction efficiency and scalability.
Catalyst optimization: To improve reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine or triazole derivatives.
Scientific Research Applications
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions or as a building block for designing new bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1H-1,2,3-triazol-4-yl)methanone: Lacks the thiazole moiety.
(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethanone: Has an ethanone group instead of methanone.
Uniqueness
The presence of both thiazole and triazole rings in (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone makes it unique compared to similar compounds. This combination of functional groups can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
furan-2-yl-[4-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-11-10-18-17(27-11)23-12(2)14(19-20-23)16(25)22-7-5-21(6-8-22)15(24)13-4-3-9-26-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGMHLIHFUCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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